molecular formula C17H15N3O2 B2487978 2-((4-(Dimethylamino)benzylidene)amino)isoindoline-1,3-dione CAS No. 95496-91-6

2-((4-(Dimethylamino)benzylidene)amino)isoindoline-1,3-dione

Cat. No.: B2487978
CAS No.: 95496-91-6
M. Wt: 293.32 g/mol
InChI Key: RVPQHWSMWINUKC-UHFFFAOYSA-N
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Description

2-((4-(Dimethylamino)benzylidene)amino)isoindoline-1,3-dione is a synthetic organic compound with the molecular formula C17H15N3O2 It is characterized by the presence of an isoindoline-1,3-dione core structure, which is substituted with a dimethylamino group and a benzylideneamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Dimethylamino)benzylidene)amino)isoindoline-1,3-dione typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and phthalimide. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-(Dimethylamino)benzylidene)amino)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted isoindoline-1,3-dione derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 2-((4-(Dimethylamino)benzylidene)amino)isoindoline-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-((4-(Dimethylamino)benzylidene)amino)isoindoline-1,3-dione: Similar in structure but with different substituents on the isoindoline-1,3-dione core.

    4-Amino-2-(2-methoxyethyl)isoindoline-1,3-dione: Contains an amino group and a methoxyethyl substituent.

    2-(2-Amino-phenyl)isoindoline-1,3-dione: Features an amino group on the phenyl ring.

Uniqueness

This compound is unique due to the presence of both dimethylamino and benzylideneamino groups, which confer specific chemical and biological properties

Properties

CAS No.

95496-91-6

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

2-[[4-(dimethylamino)phenyl]methylideneamino]isoindole-1,3-dione

InChI

InChI=1S/C17H15N3O2/c1-19(2)13-9-7-12(8-10-13)11-18-20-16(21)14-5-3-4-6-15(14)17(20)22/h3-11H,1-2H3

InChI Key

RVPQHWSMWINUKC-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C=NN2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NN2C(=O)C3=CC=CC=C3C2=O

solubility

not available

Origin of Product

United States

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